molecular formula C7H11NO2S B101737 Ethyl 4-isothiocyanatobutanoate CAS No. 17126-65-7

Ethyl 4-isothiocyanatobutanoate

Cat. No.: B101737
CAS No.: 17126-65-7
M. Wt: 173.24 g/mol
InChI Key: FAGABVVHWPYGBK-UHFFFAOYSA-N
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Description

Ethyl 4-isothiocyanatobutanoate, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO2S and its molecular weight is 173.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Ethyl 4-isothiocyanatobutanoate, also known as Ethyl 4-isothiocyanatobutyrate, is a synthetic isothiocyanate derivative . This compound has been studied for its potential anti-cancer properties and its effects on cellular proliferation and apoptosis .

Target of Action

The primary targets of this compound are DNA and proteins involved in cell cycle regulation and apoptosis, such as p53 and p21cip1/waf1 . These targets play crucial roles in controlling cell growth and death, making them important in the context of cancer treatment.

Mode of Action

This compound interacts with its targets by inducing DNA damage and affecting proteasomal activity . This leads to the induction of p53 and p21cip1/waf1, proteins that regulate the cell cycle and promote apoptosis .

Biochemical Pathways

The compound affects several biochemical pathways. It induces DNA strand breaks, leading to the activation of the DNA damage response pathway . This results in the phosphorylation of H2AX, a marker of DNA double-strand breaks . Additionally, it influences the MAPK pathway, affecting ERK activation .

Pharmacokinetics

Studies have shown that the compound can induce effects in both mismatch repair-proficient and -deficient cell lines , suggesting it can penetrate cells and interact with intracellular targets.

Result of Action

The action of this compound results in a number of cellular effects. It increases the mitotic fraction and induces apoptosis . It also causes G2/M arrest, indicating a halt in the cell cycle . Furthermore, it leads to the degradation of PARP, a protein involved in DNA repair .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of proteasomal inhibitors can potentiate the compound’s apoptotic effects . Additionally, the compound’s efficacy may vary between different cell types .

Biochemical Analysis

Biochemical Properties

Ethyl 4-Isothiocyanatobutanoate has been found to interact with various enzymes, proteins, and other biomolecules. It has been associated with DNA damage, proteasomal activity, and the induction of p53 and p21cip1/waf1

Cellular Effects

In cellular processes, this compound has been observed to influence cell function. It has been associated with DNA damage, modulation of cell cycle, and apoptosis induction . It has also been found to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been associated with the induction of DNA strand breaks, increased mitotic fraction, and apoptosis potentiated by MG132 inhibitor in both mismatch repair-proficient and -deficient cell lines

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are still being studied. Current research suggests that it induces DNA strand breaks, increases mitotic fraction, and apoptosis potentiated by MG132 inhibitor in both mismatch repair-proficient and -deficient cell lines .

Properties

IUPAC Name

ethyl 4-isothiocyanatobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-2-10-7(9)4-3-5-8-6-11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGABVVHWPYGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169051
Record name Ethyl 4-isothiocyanatobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17126-65-7
Record name Butanoic acid, 4-isothiocyanato-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17126-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-isothiocyanatobutanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017126657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-isothiocyanatobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17126-65-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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